1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine, commonly known as DMCM, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMCM is a non-benzodiazepine compound that acts as a positive allosteric modulator of GABA-A receptors.
Mécanisme D'action
DMCM acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA, the major inhibitory neurotransmitter in the central nervous system, leading to anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
DMCM has been found to increase the amplitude and duration of GABA-A receptor-mediated chloride ion currents, leading to hyperpolarization of neurons and a decrease in neuronal excitability. DMCM has also been shown to increase the release of GABA from presynaptic terminals, further enhancing its inhibitory effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMCM has several advantages as a research tool. It is a non-benzodiazepine compound, which means it does not have the same side effects as benzodiazepines, such as addiction and tolerance. DMCM is also highly selective for GABA-A receptors, making it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
However, DMCM also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. DMCM can also be toxic at high doses, which limits its use in animal studies.
Orientations Futures
There are several future directions for the study of DMCM. One area of research is the development of DMCM analogs with improved pharmacological properties, such as longer half-life and lower toxicity. Another area of research is the study of DMCM in combination with other drugs, such as antidepressants and antipsychotics, to determine its potential as an adjunct therapy. Finally, the role of DMCM in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Méthodes De Synthèse
DMCM can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 4-methylcyclohexanone in the presence of a reducing agent like sodium borohydride. The reaction leads to the formation of DMCM as a white crystalline solid with a melting point of 118-120°C.
Applications De Recherche Scientifique
DMCM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of anxiety, insomnia, and epilepsy. DMCM has also been studied for its potential use as an anesthetic agent.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-methylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-15-5-8-18(9-6-15)20-10-12-21(13-11-20)19-14-16(2)4-7-17(19)3/h4,7,14-15,18H,5-6,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQPFYRJGWOLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-(4-methylcyclohexyl)piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.